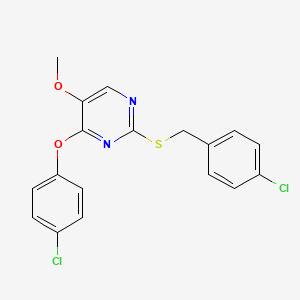
2-((4-Chlorobenzyl)sulfanyl)-4-(4-chlorophenoxy)-5-pyrimidinyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a sulfanyl group, a chlorobenzyl group, and a chlorophenoxy group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the pyrimidine ring. The presence of the chlorobenzyl and chlorophenoxy groups suggests that the compound could have interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors like its molecular structure and the nature of its functional groups. For example, the presence of the chloro groups might make the compound relatively dense and polar .Scientific Research Applications
Synthesis and Chemical Properties
- Research has explored the synthesis of compounds with similar structural motifs, highlighting their potential in creating complex molecules with unique properties. For instance, the synthesis of methyloxorhenium(V) compounds using tridentate chelating ligands demonstrates the versatility of sulfur-containing compounds in forming stable complexes with metal ions, which are crucial in catalysis and material science (Shan et al., 2003).
Optical and Material Applications
- Another study focused on the development of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, showcasing high refractive indices and small birefringences. This research opens up applications in optoelectronics and advanced coatings, where material transparency and optical properties are paramount (Tapaswi et al., 2015).
Molecular Docking and Potential Chemotherapeutic Application
- A spectroscopic investigation into a closely related compound elucidated its structure and potential biological activity. The study found that the compound exhibited inhibitory activity against GPb, suggesting its utility as a potential anti-diabetic compound. This highlights the significance of sulfur-containing pyrimidine derivatives in the development of new therapeutic agents (Alzoman et al., 2015).
Cytotoxic Activity and Potential in Drug Development
- Research into novel 5-methyl-4-thiopyrimidine derivatives, including compounds with chlorobenzylsulfanyl substituents, revealed their crystal structure and cytotoxic activity. Such studies are fundamental in drug discovery, particularly in identifying compounds with selective toxicity towards cancer cells while sparing healthy cells (Stolarczyk et al., 2018).
Catalysis and Chemical Reactions
- The enhancement of nucleophilic substitution rates in pyrimidine derivatives through sulfinate catalysis has been documented, underscoring the potential of such compounds in synthetic chemistry and material science. This research provides insights into the mechanisms of chemical reactions and the design of more efficient catalysts (Bessard & Crettaz, 2000).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(4-chlorophenoxy)-2-[(4-chlorophenyl)methylsulfanyl]-5-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c1-23-16-10-21-18(25-11-12-2-4-13(19)5-3-12)22-17(16)24-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWFHCJPFICXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=C(C=C2)Cl)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-(2-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2823133.png)
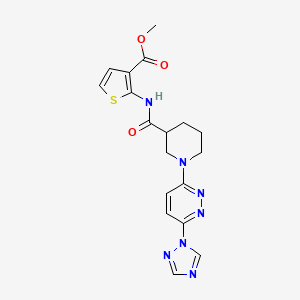
![2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2823136.png)

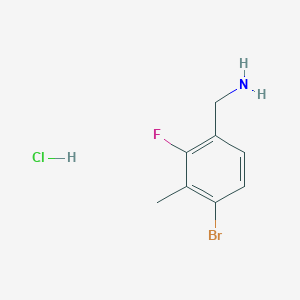
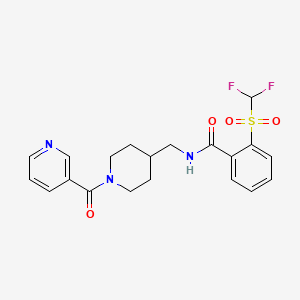
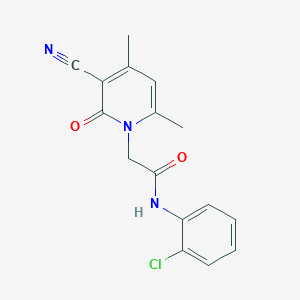
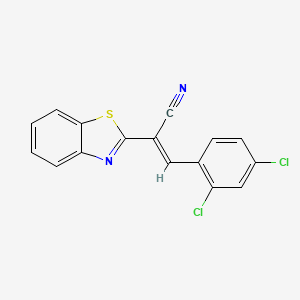
![2-(benzylthio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2823144.png)
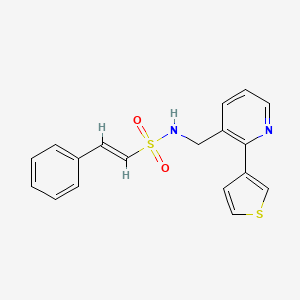
![(5R,7S)-N-(1-Cyanocyclopropyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2823147.png)

![4-Propyl-1-oxaspiro[2.5]octane](/img/structure/B2823150.png)
![3-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2823152.png)